(NE,S)-N-benzylidene-4-methylbenzenesulfinamide
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Overview
Description
(NE,S)-N-benzylidene-4-methylbenzenesulfinamide is an organic compound that belongs to the class of sulfinamides It is characterized by the presence of a benzylidene group attached to a sulfinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (NE,S)-N-benzylidene-4-methylbenzenesulfinamide typically involves the condensation of 4-methylbenzenesulfinamide with benzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions often include refluxing the reactants in a solvent like ethanol or methanol for several hours.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(NE,S)-N-benzylidene-4-methylbenzenesulfinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (NE,S)-N-benzylidene-4-methylbenzenesulfinamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecule.
Comparison with Similar Compounds
N-benzylidene-4-methylbenzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.
N-benzylidene-4-methylbenzenesulfonic acid: Contains a sulfonic acid group instead of a sulfinamide group.
N-benzylidene-4-methylbenzenesulfinic acid: Contains a sulfinic acid group instead of a sulfinamide group.
Uniqueness: (NE,S)-N-benzylidene-4-methylbenzenesulfinamide is unique due to the presence of the sulfinamide group, which imparts distinct chemical reactivity and biological activity compared to its sulfonamide and sulfinic acid counterparts. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Properties
IUPAC Name |
(NE,S)-N-benzylidene-4-methylbenzenesulfinamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS/c1-12-7-9-14(10-8-12)17(16)15-11-13-5-3-2-4-6-13/h2-11H,1H3/b15-11+/t17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUXJHYSHVJFKY-JMPLCFMRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)N=CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[S@](=O)/N=C/C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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